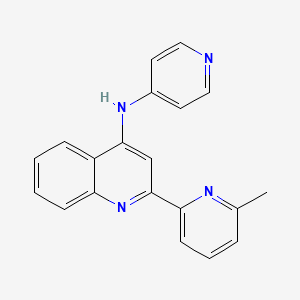
2-(6-methylpyridin-2-yl)-N-(pyridin-4-yl)quinolin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(6-methylpyridin-2-yl)-N-pyridin-4-ylquinolin-4-amine is a member of the class of quinazolines. This compound is characterized by its substitution at positions 2 and 4 by 6-methylpyridin-2-yl and pyridin-4-ylnitrilo groups, respectively . It is known for its role as an ALK5 and PKN3 kinase inhibitor .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-methylpyridin-2-yl)-N-pyridin-4-ylquinolin-4-amine typically involves the reaction of 2-bromo-6-methylpyridine with pyridin-4-ylamine under specific conditions. The reaction is often carried out in the presence of a base such as potassium carbonate (K₂CO₃) and a palladium catalyst . The reaction conditions include heating the mixture in a suitable solvent like toluene or dimethylacetamide (DMA) to facilitate the coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
2-(6-methylpyridin-2-yl)-N-pyridin-4-ylquinolin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions can occur, where the pyridinyl or quinolinyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: H₂O₂, KMnO₄, and other oxidizing agents under acidic or basic conditions.
Reduction: NaBH₄, LiAlH₄, and other reducing agents in solvents like ethanol or tetrahydrofuran (THF).
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolin-4-one derivatives, while reduction can produce amine derivatives .
Wissenschaftliche Forschungsanwendungen
2-(6-methylpyridin-2-yl)-N-pyridin-4-ylquinolin-4-amine has several scientific research applications:
Wirkmechanismus
The compound exerts its effects by inhibiting the activity of ALK5 and PKN3 kinases. These kinases are involved in various cellular processes, including cell cycle regulation, differentiation, and apoptosis . By inhibiting these kinases, the compound can modulate signaling pathways and affect cellular functions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(6-methylpyridin-2-yl)-1H-imidazo[4,5-f][1,10]phenanthroline: Used as a corrosion inhibitor.
2-(6-methylpyridin-2-yl)ethanamine: A building block for various chemical syntheses.
(6-methylpyridin-2-yl)methanamine hydrochloride: Used in organic synthesis.
Uniqueness
2-(6-methylpyridin-2-yl)-N-pyridin-4-ylquinolin-4-amine is unique due to its dual kinase inhibitory activity, which is not commonly found in similar compounds. This dual inhibition makes it a valuable tool in research focused on kinase signaling pathways and potential therapeutic applications .
Eigenschaften
Molekularformel |
C20H16N4 |
|---|---|
Molekulargewicht |
312.4 g/mol |
IUPAC-Name |
2-(6-methylpyridin-2-yl)-N-pyridin-4-ylquinolin-4-amine |
InChI |
InChI=1S/C20H16N4/c1-14-5-4-8-18(22-14)20-13-19(23-15-9-11-21-12-10-15)16-6-2-3-7-17(16)24-20/h2-13H,1H3,(H,21,23,24) |
InChI-Schlüssel |
OUYYGKQETOODJA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC(=CC=C1)C2=NC3=CC=CC=C3C(=C2)NC4=CC=NC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


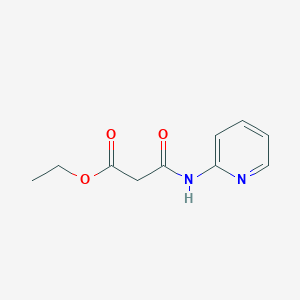
![[2-[(2,5-Dimethyl-4-nitrophenyl)methyl]-1,3-thiazol-4-yl]methanol](/img/structure/B13886448.png)
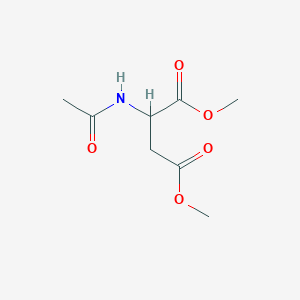
![[4-(5-Methylpyridin-3-yl)oxyphenyl]methanol](/img/structure/B13886456.png)
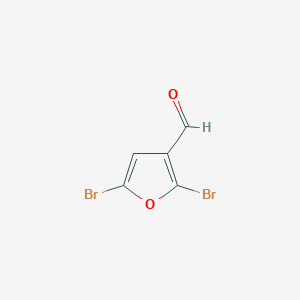
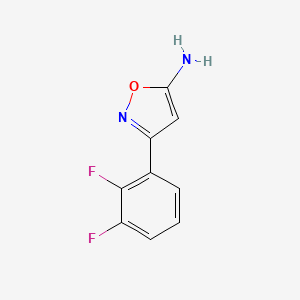
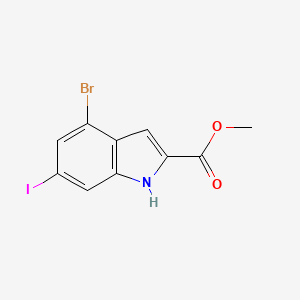
![2-Chloro-6-(4-methoxypyridin-3-yl)-4-morpholin-4-ylfuro[3,2-d]pyrimidine](/img/structure/B13886478.png)
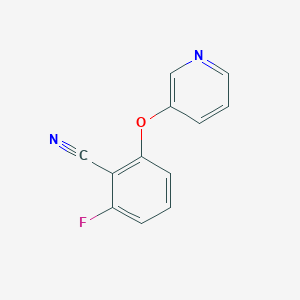
![1-(4-Chlorophenyl)-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine](/img/structure/B13886487.png)
![tert-butyl N-[1-(2-nitrophenyl)pyrrolidin-3-yl]carbamate](/img/structure/B13886498.png)
![4-[2-(4-Oxopiperidin-1-yl)acetyl]benzonitrile](/img/structure/B13886501.png)
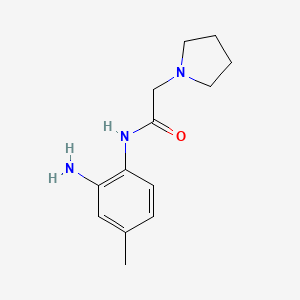
![Benzyl-dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium;bromide](/img/structure/B13886527.png)
